

Application Notes: High-Sensitivity Competitive ELISA for Diniconazole-M Screening

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Compound of Interest

Compound Name: **Diniconazole-M**

Cat. No.: **B1237276**

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These application notes provide a detailed overview and protocol for the quantitative determination of **Diniconazole-M** in various samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a valuable tool for researchers, scientists, and drug development professionals involved in pesticide residue analysis, environmental monitoring, and food safety testing.

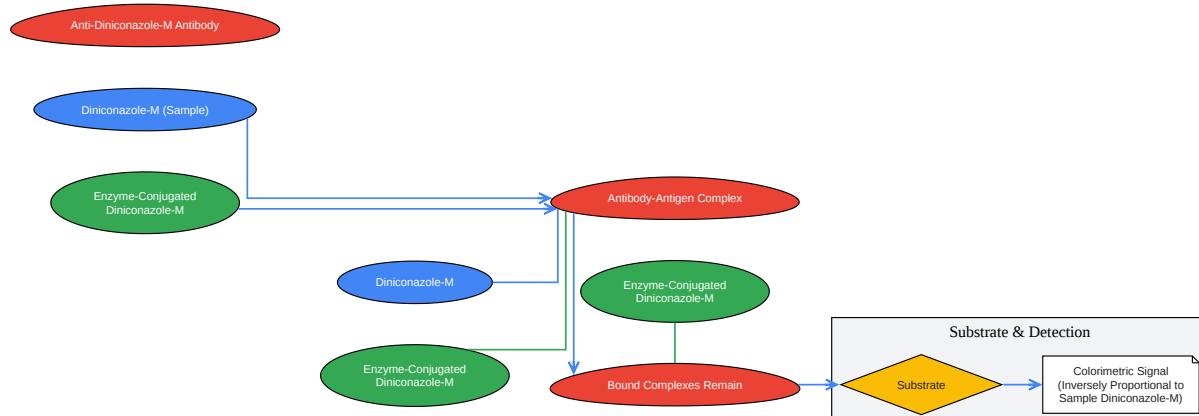
Introduction

Diniconazole-M is the active R-enantiomer of diniconazole, a triazole fungicide used to control a broad spectrum of fungal diseases in agricultural crops by inhibiting ergosterol biosynthesis. [1][2] Although its use is no longer authorized in the European Union, residues can still be found in various plant-based commodities.[1][3] This necessitates sensitive and specific screening methods for its detection. The competitive ELISA provides a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods like HPLC for screening **Diniconazole-M**.[1][3]

This assay is based on the principle of a competitive immunoassay. **Diniconazole-M** present in the sample competes with a fixed amount of enzyme-labeled **Diniconazole-M** for binding to a limited number of specific monoclonal antibody sites coated on the microplate wells. The resulting color intensity is inversely proportional to the concentration of **Diniconazole-M** in the sample.

Principle of Competitive ELISA for Diniconazole-M

The competitive ELISA for **Diniconazole-M** is a highly sensitive technique for detecting small molecules.[4][5][6] The core principle involves a competitive binding reaction between the free **Diniconazole-M** in the sample and a known quantity of enzyme-conjugated **Diniconazole-M** for a limited number of specific antibody binding sites. The more **Diniconazole-M** present in the sample, the less enzyme-conjugated **Diniconazole-M** will bind to the antibody. The subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of **Diniconazole-M** in the sample.[4][5]



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Caption: Principle of the competitive ELISA for **Diniconazole-M** detection.

Quantitative Data Summary

The performance of the **Diniconazole-M** ELISA is summarized in the tables below. The data is derived from an indirect competitive ELISA developed using a monoclonal antibody highly specific to diniconazole.[\[1\]](#)[\[3\]](#)

Table 1: Assay Performance Characteristics

Parameter	Value
Assay Format	Indirect Competitive ELISA
Linearity Range	0.001 - 1.000 mg/L
IC50 (50% Inhibitory Concentration)	0.050 mg/L
Limit of Detection (LOD, IC10)	5.47 µg/L
Correlation with GC (R ²)	0.9879
Cross-reactivity	< 1.82%

Table 2: Recovery of **Diniconazole-M** from Spiked Samples

Sample Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Soil	0.01	92.3	5.32
0.1	94.1	4.87	
0.5	96.1	3.11	
Apple	0.01	89.2	6.11
0.1	91.5	5.43	
0.5	93.4	4.21	
Pear	0.01	90.7	5.88
0.1	92.8	4.96	
0.5	94.6	3.87	
Tomato	0.01	89.8	6.01
0.1	91.9	5.23	
0.5	93.8	4.15	
Water	0.01 mg/L	91.4	5.76
0.1 mg/L	93.2	4.65	
0.5 mg/L	95.1	3.54	

Experimental Protocols

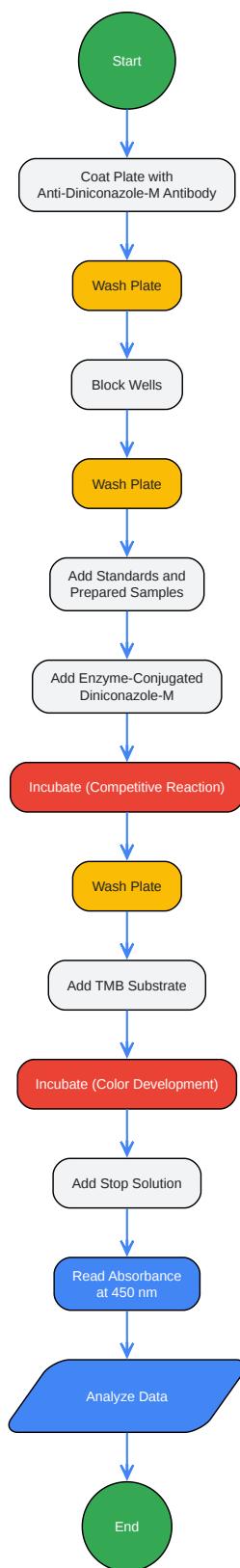
The following protocols are based on the successful development of a monoclonal antibody-based indirect competitive ELISA for **Diniconazole-M.**[\[1\]](#)[\[3\]](#)

Materials and Reagents

- Anti-Diniconazole-M monoclonal antibody
- **Diniconazole-M** standard

- Horseradish Peroxidase (HRP) conjugated secondary antibody
- 96-well microtiter plates
- Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
- Phosphate-Buffered Saline (PBS, 0.01 M, pH 7.4)
- Washing Buffer (PBST: PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
- Substrate Solution (TMB)
- Stop Solution (e.g., 2 M H₂SO₄)
- Methanol
- Acetonitrile
- Acetone
- Microplate reader

Assay Workflow



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Caption: General workflow for the **Diniconazole-M** competitive ELISA.

Detailed Protocol

1. Sample Preparation

- Water Samples (Distilled, Tap, Pond): Dilute the samples two-fold with PBS containing 30% methanol to minimize matrix effects.[3]
- Fruit and Vegetable Samples (e.g., Pear, Tomato):
 - Weigh 10 g of the homogenized sample.
 - Add 30 mL of methanol and extract using ultrasonication for 10 minutes.
 - Centrifuge at 4000 x g for 10 minutes.
 - Collect the supernatant for analysis.[3]
- Soil and Wheat Flour Samples:
 - Weigh 10 g of the sample.
 - Add 20 mL of acetone and perform ultrasonic extraction for 15 minutes. Repeat the extraction.
 - Centrifuge at 4000 x g for 10 minutes.
 - Combine the organic phases, evaporate to dryness, and redissolve the residue in 5 mL of PBST.[3]

2. ELISA Procedure

The optimal conditions for this assay have been determined to be a final methanol concentration of 20%, a pH range of 6.5-8.5, and an ionic strength of 0.2 mol/L.[1][3]

- Coating: Dilute the anti-**Diniconazole-M** monoclonal antibody in Coating Buffer. Add 100 μ L of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

- Washing: Aspirate the coating solution and wash the plate three times with 300 μ L of Washing Buffer (PBST) per well.
- Blocking: Add 200 μ L of Blocking Buffer to each well. Incubate for 2 hours at 37°C.
- Washing: Repeat the washing step as in step 2.
- Competitive Reaction:
 - Add 50 μ L of **Diniconazole-M** standards or prepared samples to the appropriate wells.
 - Immediately add 50 μ L of HRP-conjugated **Diniconazole-M** to each well.
 - Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
- Substrate Addition: Add 100 μ L of TMB Substrate Solution to each well. Incubate in the dark at 37°C for 15-20 minutes.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Calculate the percentage of binding (B/B_0) for each standard and sample using the following formula:
 - $$\%B/B_0 = (\text{Absorbance of standard or sample} / \text{Absorbance of zero standard}) \times 100$$
- Plot a standard curve of $\%B/B_0$ versus the logarithm of the **Diniconazole-M** concentration for the standards.
- Determine the concentration of **Diniconazole-M** in the samples by interpolating their $\%B/B_0$ values from the standard curve. The concentration can be calculated using a logit-log

regression analysis.[\[1\]](#)

Disclaimer: This protocol is a general guideline. Optimal conditions, concentrations, and incubation times may need to be adjusted for specific laboratory conditions and reagents.

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